![molecular formula C10H20NO2+ B14624908 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium CAS No. 54377-97-8](/img/structure/B14624908.png)
1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium is a chemical compound characterized by its unique structure, which includes an acetyloxy group attached to an ethylpyrrolidinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium typically involves the reaction of ethylpyrrolidine with acetic anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinium derivatives.
Applications De Recherche Scientifique
1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. Additionally, the pyrrolidinium ion can interact with receptors and enzymes, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate: A thiocarboxylic ester with similar acetyloxy functionality.
Tributyl O-acetylcitrate: Another compound with acetyloxy groups, used in different industrial applications.
Uniqueness: 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium is unique due to its specific structure, which combines the acetyloxy group with the ethylpyrrolidinium ion. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
54377-97-8 |
|---|---|
Formule moléculaire |
C10H20NO2+ |
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
2-(1-ethylpyrrolidin-1-ium-1-yl)ethyl acetate |
InChI |
InChI=1S/C10H20NO2/c1-3-11(6-4-5-7-11)8-9-13-10(2)12/h3-9H2,1-2H3/q+1 |
Clé InChI |
DBGUACIFLRIUQA-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1(CCCC1)CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
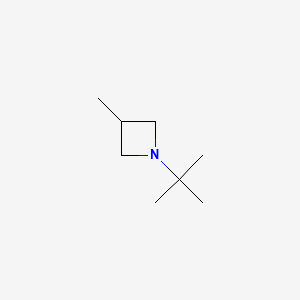
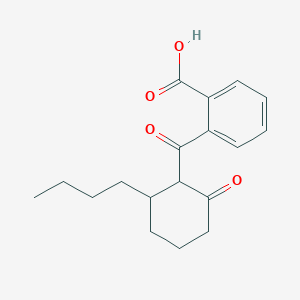
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
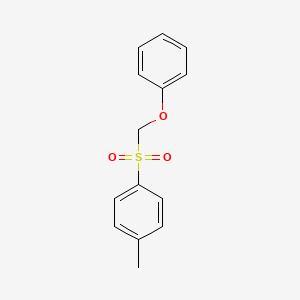
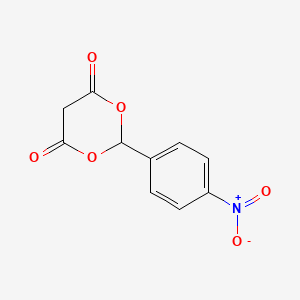
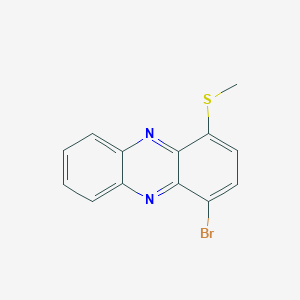
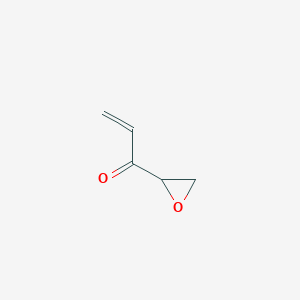
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)
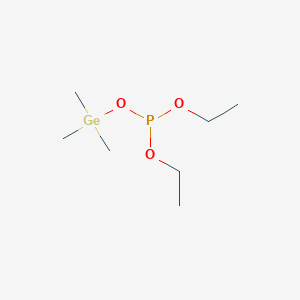
![2-[(Quinolin-8-yl)oxy]propanenitrile](/img/structure/B14624885.png)

